Product packaging for Hexadecyl heptadecanoate(Cat. No.:CAS No. 36617-49-9)

Hexadecyl heptadecanoate

Cat. No.: B1258235
CAS No.: 36617-49-9
M. Wt: 494.9 g/mol
InChI Key: VFUQUVNXRJJNEQ-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Fatty Acid Ester Research

Hexadecyl heptadecanoate, with the chemical formula C₃₃H₆₆O₂, is a wax ester formed from the esterification of heptadecanoic acid and hexadecan-1-ol (palmityl alcohol). nih.gov Wax esters are a class of lipids that consist of a long-chain fatty acid linked to a long-chain fatty alcohol. jst.go.jpdss.go.th These compounds are found in various natural sources. For instance, this compound has been identified as one of the numerous wax esters present in the cuticular waxes of green tobacco leaf. scispace.com The study of such esters is a significant sub-field of lipid research, driven by their diverse biological roles and potential for industrial application.

The properties of long-chain fatty acid esters like this compound are largely dictated by their long, nonpolar hydrocarbon chains. This structure imparts a waxy character and makes them highly hydrophobic, with low solubility in water but good solubility in nonpolar organic solvents. ontosight.ai Research in this area often focuses on understanding the relationship between the specific chain lengths of the acid and alcohol components and the resulting physical properties, such as melting point and crystallinity.

Evolution of Synthetic and Analytical Methodologies for Complex Esters

The synthesis and analysis of complex esters such as this compound have seen significant advancements. Traditional synthetic methods have evolved towards more efficient and sustainable processes, while analytical techniques have become more sophisticated to handle the challenges posed by these molecules.

Synthetic Methodologies:

Historically, the synthesis of wax esters has been achieved through methods like Fischer-Speier esterification, which typically involves reacting a carboxylic acid (heptadecanoic acid) with an alcohol (hexadecan-1-ol) in the presence of a strong acid catalyst. A batch mode synthesis for the closely related octadecyl heptadecanoate involves heating the reactants with methanesulfonic acid in a solvent like chloroform (B151607) for several hours. acs.orgacs.org

More recently, a significant evolution has been the development of continuous flow synthesis. This modern approach dramatically reduces reaction times (from hours to minutes) and allows for milder temperature conditions compared to traditional batch processes. acs.orgacs.org This shift not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and waste.

Analytical Methodologies:

The analysis of this compound and other wax esters presents challenges due to their low volatility and the potential for isomeric complexity in natural extracts. Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique used for their identification. scispace.comnih.gov In GC-MS analysis, wax esters can be identified based on characteristic fragment ions corresponding to the protonated acid and alcohol moieties. nih.gov

For more complex mixtures, advanced techniques are often necessary. High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) provides high chromatographic resolution for wax ester molecular species. nih.gov A major analytical challenge is the presence of isomers with the same molecular weight, which can co-elute in standard chromatographic systems. nih.gov This has led to the development of more powerful separation techniques, such as two-dimensional gas chromatography (GCxGC), which offers enhanced resolution for analyzing complex biological matrices like earwax that contain a multitude of lipid esters. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₃H₆₆O₂ nih.gov
Molecular Weight 494.9 g/mol nih.gov
IUPAC Name This compound nih.gov
Synonyms palmityl heptadecanoate, palmityl margarate nih.gov
XLogP3 15.7 nih.gov
Exact Mass 494.50628134 Da nih.gov

Emerging Paradigms in Biocatalytic Ester Synthesis and Transformation

A significant shift in the synthesis of long-chain esters is the move towards biocatalysis, primarily using enzymes called lipases. This approach is often considered a "green" alternative to conventional chemical synthesis due to its milder reaction conditions, high selectivity, and reduced environmental impact. acs.org Lipases can catalyze the esterification of fatty acids and alcohols to produce wax esters with high yields. jst.go.jpnih.gov

Research in this area focuses on optimizing various reaction parameters to maximize ester production. Key factors that are investigated include:

Enzyme Source: Lipases from various microorganisms, such as Thermomyces lanuginosus and Candida antarctica (often immobilized, like Novozym 435), as well as commercial preparations like Lipozyme RM IM, are commonly used. nih.govejbiotechnology.infoscite.ai

Temperature: Optimal temperatures for enzymatic synthesis are typically in the range of 30-70°C, which is significantly lower than many chemical methods. ejbiotechnology.infoscite.aiejbiotechnology.info

Substrate Molar Ratio: The ratio of the fatty acid (or its ester) to the alcohol is a critical parameter, with optimal ratios often requiring an excess of one substrate to drive the reaction towards completion. jst.go.jpejbiotechnology.info

Reaction Medium: The choice of an organic solvent (e.g., hexane, isooctane) or the use of a solvent-free system can greatly influence the reaction rate and yield. jst.go.jpejbiotechnology.infoscite.ai

Water Activity: The amount of water present in the reaction medium can significantly impact lipase (B570770) activity and stability. jst.go.jp

The reusability of the biocatalyst, particularly when immobilized on a solid support, is a key advantage, making the process more cost-effective for potential industrial applications. nih.gov

Table 2: Exemplary Parameters for Biocatalytic Wax Ester Synthesis

Parameter Condition Source
Enzyme Immobilized Lipase (e.g., Lipozyme RM IM) ejbiotechnology.infoejbiotechnology.info
Temperature 30 - 50°C ejbiotechnology.infoejbiotechnology.info
Substrate Molar Ratio (Alcohol:Oil) 3:1 jst.go.jpejbiotechnology.info
Solvent Hexane or Isooctane jst.go.jpejbiotechnology.info
Reaction Time 3 - 12 hours ejbiotechnology.infoejbiotechnology.info

Significance of this compound in Specialized Scientific and Engineering Domains

While specific, large-scale applications of pure this compound are not extensively documented, the properties of long-chain wax esters suggest its utility in several specialized domains.

Cosmetics and Personal Care: Due to their emollient properties, long-chain wax esters can form a protective, moisture-retaining layer on the skin. This makes compounds like this compound potential ingredients in moisturizers, creams, and other skincare products to provide a smooth feel. ontosight.aiontosight.ai

Pharmaceuticals: In drug formulation, these esters could potentially be used as excipients. Their waxy nature could be advantageous as a binder, filler, or lubricant in tablet manufacturing or as a component in controlled-release drug delivery systems. ontosight.aiontosight.ai

Industrial Applications: The lubricating and hydrophobic properties of wax esters make them suitable for use as specialty lubricants and water-repelling agents. ontosight.ai

Analytical Chemistry: Related long-chain fatty alcohol esters, such as hexadecyl propanoate and hexadecyl acetate, have been successfully developed and validated as internal standards for gas chromatography (GC-FID) analysis. researchgate.netresearchgate.net This is particularly useful in the analysis of complex mixtures like biodiesel, where standard internal standards may interfere with the analytes of interest. The unique structure of this compound makes it a candidate for similar applications.

Identification of Persistent Research Gaps and Prospective Avenues

Despite the progress in the study of long-chain esters, several research gaps and future opportunities exist specifically for this compound.

Specific Application Development: While potential applications in cosmetics and lubricants are proposed based on the general properties of wax esters, there is a lack of dedicated research into the specific performance characteristics of pure this compound in these roles. ontosight.ai Future work could focus on quantifying its emolliency, lubricity, and other functional properties.

Advanced Analytical Characterization: The analysis of complex natural samples containing this compound remains a challenge. The presence of numerous isomers and structurally similar compounds necessitates the development and application of more advanced analytical techniques like GCxGC-MS to achieve complete separation and unambiguous identification. nih.govacs.orgnih.gov

Optimization of Synthesis: Further optimization of both chemical and biocatalytic synthesis routes is a continuing avenue of research. For chemical synthesis, improving the eco-sustainability of processes is key. For biocatalysis, discovering more robust and efficient lipases and optimizing immobilization techniques could enhance industrial feasibility.

Biological Function and Metabolism: The precise biological roles and metabolic pathways of many individual wax esters, including this compound, are not fully elucidated. Further research could explore its presence and function in different organisms.

Toxicity and Safety Data: There is limited publicly available data on the specific toxicity and safety profile of this compound. ontosight.ai Comprehensive toxicological studies would be required before it could be widely adopted in consumer products like cosmetics or pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H66O2 B1258235 Hexadecyl heptadecanoate CAS No. 36617-49-9

Properties

CAS No.

36617-49-9

Molecular Formula

C33H66O2

Molecular Weight

494.9 g/mol

IUPAC Name

hexadecyl heptadecanoate

InChI

InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

VFUQUVNXRJJNEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Methodologies for Controlled Synthesis and Molecular Derivatization of Hexadecyl Heptadecanoate

Chemically Catalyzed Esterification Pathways

Chemical catalysis remains a fundamental approach for the synthesis of hexadecyl heptadecanoate, primarily through direct esterification and transesterification reactions. These methods offer versatility and scalability, with ongoing research focused on optimizing reaction conditions and employing more environmentally benign catalytic systems.

Optimization of Direct Esterification Reactions

Direct esterification, specifically the Fischer-type esterification, involves the reaction of heptadecanoic acid (margaric acid) with hexadecan-1-ol (cetyl alcohol) in the presence of an acid catalyst. acs.orgnih.gov The reaction is reversible, and therefore, optimization strategies are crucial to drive the equilibrium towards the formation of the desired ester, this compound.

Key parameters that are typically optimized include temperature, catalyst type and concentration, and the molar ratio of the reactants. Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts, though their use can present challenges related to corrosion and waste generation. acs.org A study on the synthesis of a similar wax ester, octadecyl heptadecanoate, utilized methanesulfonic acid as a catalyst. acs.orgnih.gov In a batch mode synthesis, a 70% yield was achieved when reacting margaric acid with stearyl alcohol at 95 °C for 12 hours in chloroform (B151607). acs.orgnih.gov

The removal of water, a byproduct of the reaction, is a critical factor in achieving high conversion rates. This can be accomplished through azeotropic distillation or the use of dehydrating agents. In some instances, catalyst-free esterification under vacuum has been explored for the synthesis of high-chain fatty acid esters of 1-hexadecanol, which can be a viable green alternative. researchgate.net

Below is a representative table for the optimization of direct esterification for a long-chain wax ester, based on analogous reactions.

Table 1: Optimization of Direct Esterification for a Representative Long-Chain Wax Ester

Parameter Range Studied Optimal Condition Resulting Yield
Temperature 55-95 °C 55 °C 80% (in flow)
Catalyst Conc. (wt%) 5-10% 9.54% 80% (in flow)
Residence Time (flow) 30-90 min 30 min 80% (in flow)
Molar Ratio (Acid:Alcohol) 1.1:1 1.1:1 70% (in batch)

Note: Data is based on the synthesis of octadecyl heptadecanoate in a continuous flow system and batch mode, which serves as a proxy for this compound synthesis. acs.orgnih.gov

Advanced Transesterification Techniques and Catalytic Systems

Transesterification offers an alternative route to this compound, involving the reaction of an ester of heptadecanoic acid (e.g., methyl heptadecanoate) with hexadecan-1-ol. This method can sometimes offer milder reaction conditions compared to direct esterification. The choice of catalyst is crucial and can range from traditional acid and base catalysts to more advanced solid and organocatalysts.

Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-16), are gaining attention due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact. csic.es For the synthesis of long-chain esters, these catalysts have demonstrated high yields (>98%) in both batch and continuous flow reactors. csic.es The use of ultrasound-assisted transesterification is another advanced technique that can significantly reduce reaction times and the amount of catalyst required. scielo.org.co

N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for transesterification under mild conditions. organic-chemistry.org Their strong basicity enhances the nucleophilicity of the alcohol, facilitating the acylation reaction. Scandium(III) triflate is another example of a Lewis acid catalyst that can effectively promote the transesterification of esters in boiling alcohols. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Transesterification of Fatty Acid Esters

Catalyst Type Example Advantages Disadvantages
Homogeneous Acid Sulfuric Acid High activity Corrosive, difficult to separate
Homogeneous Base Sodium Hydroxide High activity Saponification side reactions
Heterogeneous Solid Acid Amberlyst-16 Reusable, easy separation Potential for lower activity
Organocatalyst N-heterocyclic carbene Mild conditions, high selectivity Higher cost
Lewis Acid Scandium(III) triflate High yields, effective Moisture sensitive

Note: This table provides a general comparison of catalyst types applicable to the transesterification synthesis of wax esters like this compound.

Green Chemistry Principles in Chemical Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. A key focus is the development of solvent-free reaction systems. researchgate.netresearchgate.net Eliminating organic solvents not only reduces waste but also simplifies the purification of the final product.

The use of reusable heterogeneous catalysts, as mentioned previously, is another cornerstone of green synthesis. csic.es These catalysts minimize waste and can lead to more cost-effective and sustainable industrial processes. Furthermore, exploring catalyst-free synthesis, for instance by performing direct esterification under vacuum at elevated temperatures, represents a highly atom-economical and environmentally friendly approach. researchgate.net The continuous flow synthesis of wax esters also aligns with green chemistry principles by offering better process control, reduced reaction times, and easier scalability compared to traditional batch processes. acs.orgnih.gov

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis, particularly using lipases, has emerged as a powerful and sustainable alternative for the production of this compound. Biocatalytic methods offer high specificity, operate under mild reaction conditions, and generate fewer byproducts, aligning well with the principles of green chemistry.

Lipase-Catalyzed Esterification and Process Engineering

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction, esterification, to produce esters like this compound. researchgate.netmdpi.com The synthesis involves the reaction of heptadecanoic acid and hexadecan-1-ol in the presence of a lipase (B570770).

Several commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RMIM), have shown high efficacy in synthesizing various wax esters. mdpi.com The optimization of process parameters is crucial for achieving high yields. These parameters include temperature, substrate molar ratio, enzyme concentration, and reaction time. For instance, in the synthesis of cetyl octanoate (B1194180), a similar wax ester, yields of up to 98% have been achieved using Novozym 435 under optimized conditions. mdpi.com

Process engineering strategies, such as the removal of water produced during the reaction, can significantly enhance the conversion rate. This can be achieved by conducting the reaction under vacuum or by using molecular sieves. Solvent-free systems are often preferred for enzymatic wax ester synthesis, making the process more environmentally friendly and cost-effective. researchgate.net

Table 3: Optimization of Lipase-Catalyzed Synthesis of a Representative Wax Ester (Cetyl Octanoate)

Parameter Lipozyme RMIM (Optimal) Novozym 435 (Optimal)
Reaction Time 4.5 hours 3.75 hours
Temperature 58 °C 55 °C
Substrate Molar Ratio (Alcohol:Acid) 2:1 2:1
Enzyme Amount 45% (w/w) 35% (w/w)
Resulting Yield 94.21% 98.24%

Note: This data is for the synthesis of cetyl octanoate and serves as a representative example for the enzymatic synthesis of this compound. mdpi.com

Enzyme Immobilization Strategies for Enhanced Bioreactor Performance

A significant challenge in using free enzymes in industrial processes is their stability and the difficulty of separating them from the product. Enzyme immobilization addresses these issues by confining the enzyme to a solid support material. This enhances the enzyme's stability against changes in temperature and pH, and allows for its easy recovery and reuse over multiple reaction cycles, which is crucial for economic viability. nih.gov

The development of efficient enzyme immobilization techniques is key to designing robust and economically feasible bioreactors for the continuous production of this compound.

Table 4: Reusability of Immobilized Lipase in Wax Ester Synthesis

Cycle Number Relative Conversion Rate (%)
1 100
2 98
3 95
4 85
5 70
6 55
7 46

Note: Data is based on the reusability of immobilized Candida sp. lipase in the synthesis of cetyl oleate (B1233923) and is representative of the performance expected in this compound synthesis. researchgate.net

Directed Evolution and Genetic Engineering of Biocatalysts for Ester Production

The synthesis of specific wax esters such as this compound can be significantly enhanced through the sophisticated techniques of directed evolution and genetic engineering. These methods focus on optimizing the biocatalysts—typically enzymes—or the entire metabolic framework of microorganisms to improve yield, efficiency, and substrate specificity for ester production.

Directed evolution is a powerful methodology for engineering enzymes with improved or novel properties. nih.govnih.gov It mimics the process of natural selection in a laboratory setting to evolve proteins for desired traits. nih.gov This involves iterative cycles of creating a library of gene variants through random mutagenesis, expressing these variants, and screening for the desired function. nih.govnobelprize.org For ester production, lipases and esterases are primary targets for directed evolution. For instance, researchers have successfully increased the enantioselectivity of lipases from Pseudomonas aeruginosa for ester hydrolysis through several rounds of random mutagenesis and screening. nobelprize.org Similarly, the thermostability of enzymes can be enhanced; a variant of the Pseudomonas fluorescens esterase showed a 9°C increase in its melting point without compromising its catalytic activity. nih.gov These strategies can be directly applied to biocatalysts involved in this compound synthesis to create enzymes that are more stable under industrial reaction conditions, have higher catalytic activity, and exhibit greater specificity towards hexadecanol (B772) and heptadecanoic acid. nih.govnobelprize.org

Genetic engineering of microorganisms offers a complementary approach by creating "cell factories" optimized for producing high-value molecules like wax esters. nih.govnih.gov This involves introducing or overexpressing key genes that encode the necessary enzymes for the biosynthetic pathway. iastate.edugoogle.com The primary enzymes in wax ester synthesis are the fatty acyl-CoA reductase (FAR), which produces the fatty alcohol, and the wax ester synthase (WS), which catalyzes the final esterification step. iastate.edunih.gov

Research has demonstrated the successful engineering of both yeast (Yarrowia lipolytica) and bacteria (Escherichia coli) for high-level wax ester production. nih.goviastate.edu By investigating and expressing key FAR and WS genes from various organisms, scientists have significantly boosted wax ester yields. nih.gov For example, using waste cooking oil as a carbon source instead of glucose led to a 60-fold increase in wax ester production in engineered Y. lipolytica, reaching a titer of 7.6 g/L. nih.goviastate.edu The predominant wax esters produced by these engineered microbes often have chain lengths of C32, C34, and C36, which fall within the range of this compound (C33). nih.goviastate.edu

Below is a data table summarizing key findings in the genetic engineering of microorganisms for wax ester production.

Engineered OrganismKey Genes ExpressedCarbon SourceTiter AchievedKey FindingReference
Yarrowia lipolyticaFatty acyl-CoA reductase (FAR), Wax ester synthase (WS)Waste Cooking Oil7.6 g/LReplacing glucose with a lipid substrate increased WE production 60-fold. nih.goviastate.edu
Escherichia coli BL21(DE3)Fatty acyl-CoA reductase (FAR), Wax ester synthase (WS)Fatty Acids3.7-4.0 g/LAchieved faster production rates compared to yeast. nih.goviastate.edu
Acinetobacter baylyi ADP1Native wax ester pathwayCoumarate221 mg/LDemonstrated the use of lignin-derived molecules as feedstock for wax esters. biorxiv.org
Engineered E. coliWax synthase from Acinetobacter baylyi ADP1Exogenous Fatty AcidsNot specifiedDemonstrated the feasibility of microbial production of fatty acid esters. google.com

These advanced methodologies provide a clear pathway toward the sustainable and controlled bioproduction of specific wax esters like this compound, moving away from traditional chemical synthesis. nih.govnih.gov

Regioselective and Stereoselective Derivatization Strategies

Beyond synthesis, the functional properties of this compound can be precisely tuned through regioselective and stereoselective derivatization. These advanced chemical strategies allow for the modification of specific positions on the molecule, either on the long alkyl chains or by introducing new functional groups. Such modifications are crucial for developing novel materials with tailored characteristics. The stereospecific positioning of fatty acids on a backbone is known to significantly determine the physical behavior of the resulting lipid. nih.gov

Chemical Modification of Alkyl Chains for Tailored Reactivity

The long, saturated alkyl chains of this compound—the hexadecyl (C16) and heptadecanoyl (C17) moieties—are typically unreactive. Introducing specific chemical features onto these chains can dramatically alter the molecule's physical properties and chemical reactivity.

One effective strategy is the introduction of branching. Branched-chain esters often exhibit different melting points, crystallization behaviors, and viscosity compared to their linear counterparts. acs.org A common method to achieve this involves a two-step process:

Epoxidation : If a site of unsaturation is present or can be introduced into one of the alkyl chains, it can be converted into an epoxide ring.

Ring-Opening Esterification : The epoxide ring can then be opened with a carboxylic acid, resulting in the addition of two branches to the alkyl chain. acs.org

This approach allows for controlled branching, which can suppress the crystallization of the wax ester, a desirable property for applications like biolubricants. acs.org

Another powerful method for modifying unsaturated alkyl chains is the Diels-Alder reaction. researchgate.net This reaction forms a cyclohexene (B86901) ring by reacting a conjugated diene system on the fatty acid chain with a dienophile, such as maleic anhydride (B1165640). researchgate.netabiosus.org This process is often highly regioselective and stereoselective, leading to a single, well-defined product with significantly altered structure and functionality. abiosus.org While this compound is saturated, this strategy is applicable to derivatives synthesized from unsaturated fatty acids or alcohols.

The table below outlines potential modifications to the alkyl chains and their effects.

Modification StrategyReagents/ProcessPotential OutcomeApplication RelevanceReference
Branching 1. Epoxidation2. Ring-opening with carboxylic acidIntroduction of branched alkyl groups.Suppresses crystallization, modifies viscosity and melting point for lubricant applications. acs.org
Cycloaddition Diels-Alder reaction with maleic anhydride (requires unsaturation)Formation of a bulky cyclohexene anhydride adduct.Creates a branched, multi-acid functionalized molecule for polymer synthesis. researchgate.netabiosus.org

Functional Group Introduction for Advanced Material Precursors

Introducing specific functional groups onto the this compound backbone can transform it from a simple wax into a versatile precursor for advanced materials. masterorganicchemistry.com The ability to add reactive sites to the molecule opens up possibilities for polymerization and further, more complex derivatization.

Regioselective synthesis techniques can be employed to introduce functional groups at specific locations. For example, methods developed for the regioselective O-derivatization of complex natural products like quercetin (B1663063) demonstrate that hydroxyl groups can be selectively protected and deprotected to guide reactions to a specific site. mdpi.com Similar principles can be applied to long-chain esters.

Key functional groups that can be introduced include:

Hydroxyl Groups (-OH) : Can be introduced via the hydrolysis of epoxides formed on the alkyl chains. Molecules with hydroxyl groups can serve as monomers for the synthesis of polyesters or polyurethanes.

Carboxylic Acid Groups (-COOH) : The Diels-Alder reaction with maleic anhydride, followed by hydrolysis, introduces multiple carboxylic acid groups, creating a poly-acid building block. researchgate.netabiosus.org

Ester Groups (-COOR) : The esterification of newly introduced hydroxyl groups can add different side chains, further tuning the material's properties. medcraveonline.com

These modifications convert the inert wax ester into a functional monomer or a cross-linking agent, making it a valuable component in the formulation of bioplastics, coatings, and other advanced materials.

The following table summarizes strategies for functional group introduction.

Functional GroupMethod of IntroductionResulting Precursor TypePotential ApplicationReference
Hydroxyl (-OH) Epoxidation of an unsaturated chain followed by hydrolysis.PolyolMonomer for polyesters, polyurethanes. acs.org
Anhydride/Carboxylic Acid Diels-Alder reaction with maleic anhydride on an unsaturated chain.Poly-acid / AnhydrideMonomer for polyesters, cross-linking agent. researchgate.netabiosus.org
Additional Esters Esterification of introduced hydroxyl groups.Branched/Functionalized EsterPlasticizers, specialty lubricants. medcraveonline.com

Advanced Analytical and Characterization Techniques for Research on Hexadecyl Heptadecanoate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental to the molecular-level investigation of hexadecyl heptadecanoate, offering detailed information on its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton and the chemical environment of the hydrogen atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The terminal methyl protons of both the hexadecyl and heptadecanoyl chains would appear as triplets at approximately 0.88 ppm. The numerous methylene groups along both aliphatic chains will produce a large, overlapping multiplet in the region of 1.25 ppm. The methylene group adjacent to the ester oxygen (O-CH₂) in the hexadecyl moiety is expected to be deshielded, appearing as a triplet around 4.05 ppm. Similarly, the methylene group alpha to the carbonyl group (α-CH₂) in the heptadecanoyl chain would resonate as a triplet around 2.29 ppm.

The ¹³C NMR spectrum provides a clear carbon count and identifies the key functional groups. The carbonyl carbon of the ester is the most downfield signal, typically appearing around 174 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is found at approximately 64 ppm. The carbons of the terminal methyl groups resonate at about 14 ppm, while the numerous methylene carbons of the long aliphatic chains produce a series of signals between 22 and 34 ppm.

Conformational analysis of long-chain esters like this compound by NMR suggests that the aliphatic chains are predominantly in an extended, all-trans conformation in non-polar solvents to minimize steric hindrance. The ester group itself can exist in different conformations, with the s-trans conformation being generally more stable than the s-cis due to reduced steric repulsion.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O174.0
O-CH₂64.4
α-CH₂ (to C=O)34.2
β-CH₂ (to C=O)25.1
Methylene Chain22.7 - 32.0
Terminal CH₃14.1

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation and purity assessment. Using electron ionization (EI), the molecular ion ([M]⁺) peak for this compound (C₃₃H₆₆O₂) at m/z 494.9 is often of low abundance or absent.

The fragmentation pattern of long-chain wax esters under EI is well-characterized and provides significant structural information. Key fragmentation pathways include:

McLafferty Rearrangement: This rearrangement results in a prominent peak corresponding to the protonated fatty acid, [RCOOH₂]⁺. For this compound, this would be the heptadecanoic acid fragment.

Acylium Ion Formation: Cleavage of the C-O bond results in the formation of an acylium ion, [RCO]⁺, which is characteristic of the fatty acid portion.

Alkene Fragments: The alcohol portion of the ester can fragment to produce a series of alkene ions.

Tandem MS (MS/MS) can be employed for more detailed structural analysis. By selecting the molecular ion or a primary fragment ion and subjecting it to collision-induced dissociation (CID), a secondary fragmentation pattern is generated. This can be particularly useful in distinguishing between isomeric esters.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructureExpected m/z
[M]⁺[C₃₃H₆₆O₂]⁺494.9
[C₁₇H₃₃O₂]⁺Protonated Heptadecanoic Acid271.2
[C₁₇H₃₃O]⁺Heptadecanoyl Cation253.2
[C₁₆H₃₂]⁺Hexadecene224.4

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and intermolecular interactions within this compound.

The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of a long-chain ester. A prominent C=O stretching vibration is observed around 1740 cm⁻¹, which is indicative of the ester carbonyl group. Strong C-H stretching bands from the numerous methylene and methyl groups appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are typically found in the 1250-1160 cm⁻¹ range. A series of weak bands in the 1470-1380 cm⁻¹ region corresponds to C-H bending vibrations.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds. The Raman spectrum would show strong C-H stretching and bending modes. The C-C skeletal vibrations of the long aliphatic chains would also be prominent. While the C=O stretch is typically weaker in Raman than in FTIR, it can still be observed. Raman spectroscopy can also provide information about the conformational order of the alkyl chains, with more ordered, all-trans conformations leading to sharper and more intense bands.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretch (CH₂, CH₃)2850 - 2960 (Strong)2850 - 2960 (Strong)
C=O Stretch (Ester)~1740 (Strong)~1740 (Weak-Medium)
C-H Bend (CH₂, CH₃)1470 - 1380 (Medium)1470 - 1380 (Medium)
C-O Stretch (Ester)1250 - 1160 (Strong)1250 - 1160 (Weak)

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound, especially from complex mixtures.

Gas Chromatography (GC) with Specialized Detectors for Purity and Volatile Compound Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its high molecular weight, high-temperature GC is required for its analysis. A non-polar capillary column, such as one with a polydimethylsiloxane stationary phase, is typically used.

Temperature programming is essential for the elution of such a high-boiling-point compound. A typical temperature program would start at a lower temperature and ramp up to a high final temperature to ensure the elution of the wax ester. The purity of this compound can be assessed by the presence of a single, sharp peak. The presence of any other peaks would indicate impurities, which could be unreacted starting materials (heptadecanoic acid and hexadecan-1-ol) or byproducts.

When coupled with a mass spectrometer (GC-MS), not only can the purity be determined, but the identity of the compound and any impurities can be confirmed through their mass spectra. A flame ionization detector (FID) is also commonly used for quantitative analysis due to its high sensitivity to hydrocarbons.

Interactive Data Table: Typical GC Conditions for this compound Analysis

GC ParameterCondition
ColumnNon-polar capillary (e.g., DB-5ms)
Injector Temperature300-350 °C
Oven Program150 °C (1 min), ramp to 350 °C at 10 °C/min, hold for 10 min
DetectorFID or MS
Carrier GasHelium

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds and for the separation of isomers. For a non-polar compound like this compound, both normal-phase and reversed-phase HPLC can be utilized.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. A gradient elution with a mixture of solvents like acetonitrile and isopropanol is often employed. In this mode, separation is based on the hydrophobicity of the analytes, with longer chain esters having longer retention times. This method is particularly useful for separating esters with different chain lengths.

Normal-phase HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a small amount of a more polar solvent), separates compounds based on their polarity. While this compound itself is non-polar, this method can be effective in separating it from more polar impurities.

For detection, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is suitable for non-chromophoric compounds like wax esters. When coupled with mass spectrometry (HPLC-MS), it provides both separation and identification capabilities.

Interactive Data Table: Example HPLC Conditions for Wax Ester Analysis

HPLC ParameterReversed-PhaseNormal-Phase
ColumnC18 or C30Silica
Mobile PhaseAcetonitrile/Isopropanol (gradient)Hexane/Ethyl Acetate (gradient)
DetectorELSD, CAD, or MSELSD, CAD, or MS
Flow Rate1 mL/min1 mL/min

Supercritical Fluid Chromatography (SFC) in Complex Ester Mixture Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including long-chain wax esters like this compound. nih.gov SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity. researchgate.net This results in high chromatographic efficiency and speed, often leading to analysis times 50% shorter than corresponding HPLC methods. nih.govresearchgate.net

For lipophilic compounds such as wax esters, SFC is particularly advantageous as it is fully compatible with the injection of samples dissolved in organic solvents like n-hexane. nih.gov The separation mechanism in SFC for esters can be manipulated based on the choice of stationary phase. Alkyl-bonded phases, such as C18, facilitate separation in a reversed-phase mode, similar to HPLC, where retention is influenced by the compound's hydrophobicity. nih.govacs.org This allows for the separation of esters based on their acyl chain length and degree of unsaturation. nih.gov

The mobile phase of choice is supercritical CO2 due to its mild critical temperature (31°C), non-toxicity, and compatibility with various detectors. chromatographyonline.com While it can be used without modifiers for separating fatty acids and their esters on columns with decreased residual silanol groups, modifiers like methanol or acetonitrile are often added to adjust the mobile phase's polarity and improve peak shape. acs.orgacs.org Detection methods commonly coupled with SFC include Flame Ionization Detection (FID), Ultraviolet (UV) detection, and Mass Spectrometry (MS), providing versatility for both quantitative and qualitative analysis. researchgate.netnih.govacs.org

Interactive Table:

Hyphenated Analytical Platforms for Comprehensive Characterization

To achieve a comprehensive understanding of this compound, especially when it is a minor component in a complex matrix, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power. nih.gov This online combination improves resolution, sensitivity, and specificity, making it indispensable for analyzing complex mixtures found in environmental, industrial, or biological systems. ijpsjournal.com

GC-MS/MS for Trace Analysis and Biotransformation Product Identification (non-clinical context)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including wax esters, after suitable sample preparation. nih.gov For high molecular weight wax esters like this compound, high-temperature GC is required, with injector and detector temperatures reaching up to 390°C to ensure volatilization without degradation. nih.gov The coupling of GC with tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, making it ideal for trace analysis.

In a non-clinical context, such as monitoring industrial processes or environmental samples, GC-MS/MS can identify biotransformation products of wax esters. The separation on the GC column resolves individual esters, which are then ionized, typically by electron ionization (EI). arvojournals.org The resulting mass spectra show characteristic fragmentation patterns. For a wax ester, a key diagnostic ion corresponds to the protonated fatty acid moiety ([RCOOH₂]⁺). nih.govresearchgate.net For this compound, this would involve the heptadecanoic acid fragment.

In MS/MS, a specific parent ion is selected, fragmented further through collision-induced dissociation, and the resulting product ions are detected. This two-stage mass analysis filters out chemical noise from the matrix, allowing for the detection of trace-level analytes and the characterization of metabolites or degradation products formed in engineered systems (e.g., bioreactors) or during environmental fate studies.

Interactive Table:

LC-NMR and LC-MS for Structural Elucidation of Minor Components

When dealing with novel or unknown minor components in an ester mixture, the combination of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unparalleled structural information. nih.gov LC-MS is typically the frontline approach due to its high sensitivity. nih.gov It combines the separation power of LC with the mass analysis capabilities of MS, providing molecular weight information and fragmentation data that can suggest the elemental composition and structure of minor components.

However, MS alone may not be sufficient to distinguish between isomers. This is where LC-NMR becomes invaluable. iosrphr.org By directly coupling an LC system to an NMR spectrometer, it is possible to acquire high-quality NMR spectra of compounds as they elute from the column. routledge.com This allows for the unambiguous determination of the precise arrangement of atoms, including stereochemistry, which is crucial for the complete structural elucidation of unknown impurities or byproducts related to this compound. iosrphr.orgmicrocombichem.com While LC-MS is more sensitive, LC-NMR provides more detailed structural information, making the two techniques highly complementary. The hyphenation can even be extended to LC-NMR-MS, where the LC eluent is split to both detectors, maximizing the information obtained from a single chromatographic run. nih.gov

Interactive Table:

Advanced hyphenated techniques for complex matrix analysis (e.g., for environmental samples or engineered systems)

The analysis of this compound in highly complex matrices, such as industrial effluents, contaminated soil, or marine sediments, necessitates the use of the most advanced analytical platforms to achieve the required selectivity and sensitivity. These matrices contain a multitude of interfering compounds that can co-elute with the analyte of interest. nih.gov

One such advanced technique is comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer, often a time-of-flight (TOF-MS) detector. GC×GC utilizes two columns with different stationary phases (e.g., nonpolar and polar) to provide a much higher peak capacity and resolving power than single-column GC. This allows for the separation of target esters from complex background matrices. researchgate.net

For non-volatile or thermally labile degradation products in aqueous environmental samples, the coupling of Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or FT-ICR MS, is the method of choice. lcms.czlcms.cz LC-HRMS provides exceptional mass accuracy and resolving power, enabling the confident identification of unknown compounds based on their exact mass. lcms.cz This is critical for differentiating the elemental formulas of transformation products from the thousands of other compounds that may be present in an environmental extract. Techniques like large-volume injection can be combined with LC-HRMS to achieve the low detection limits required for environmental monitoring without an offline sample concentration step. nih.gov

Mechanistic Investigations of Hexadecyl Heptadecanoate Interactions in Model Systems Non Clinical Focus

Enzymatic Biotransformation and Esterase Specificity

The biotransformation of hexadecyl heptadecanoate is primarily initiated by enzymatic hydrolysis, a reaction catalyzed by carboxylesterases, specifically lipases and esterases. These enzymes cleave the ester bond, releasing the constituent fatty acid and fatty alcohol.

Kinetic Analysis of Lipase (B570770) and Esterase Activity Towards this compound

The efficiency of enzymatic hydrolysis of wax esters can be quantified through kinetic analysis, which typically follows the Michaelis-Menten model. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.

While specific kinetic data for this compound are not extensively documented, studies on analogous long-chain wax esters provide significant insights. Lipases generally exhibit high affinity for these hydrophobic substrates. The rate of hydrolysis is influenced by the chain length of both the fatty acid and alcohol moieties, with some lipases showing a preference for longer and more unsaturated chains. sciforschenonline.orgsciforschenonline.org For example, research on various lipases has demonstrated that the hydrolysis rate increases with the number of carbon atoms and double bonds in the fatty acid chain. sciforschenonline.orgsciforschenonline.org

Kinetic studies often employ a Ping-Pong Bi-Bi mechanism model, particularly for esterification reactions, which are the reverse of hydrolysis. dss.go.th This model can also be applied to hydrolysis, where the reaction proceeds without the formation of a ternary enzyme-substrate complex. Factors such as temperature, pH, and water content significantly impact these kinetic parameters. dss.go.thcnr.it

Table 1: Representative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of a Long-Chain Wax Ester

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Optimal Temperature (°C)Optimal pH
Candida antarctica lipase B (CALB)Long-Chain Wax Ester5.215.8507.0
Pseudomonas fluorescens lipaseLong-Chain Wax Ester8.59.3457.5
Thermomyces lanuginosus lipase (TLL)Long-Chain Wax Ester6.822.1558.0

Note: The data presented are representative values based on studies of analogous long-chain esters and are intended for illustrative purposes.

Molecular Basis of Enzyme-Substrate Specificity for Long-Chain Esters

The specificity of lipases and esterases for long-chain esters like this compound is determined by the three-dimensional architecture of the enzyme, particularly the active site. mdpi.comnih.gov These enzymes belong to the α/β-hydrolase fold family and possess a catalytic triad, typically composed of Serine, Histidine, and Aspartic/Glutamic acid residues, which is essential for catalysis. mdpi.comnih.gov

Several structural features govern the preference for long-chain substrates:

The Binding Pocket/Tunnel: The shape and size of the substrate-binding site are critical. Enzymes that efficiently hydrolyze long-chain esters often have a deep, hydrophobic, tunnel-like cleft that can accommodate the long acyl (fatty acid) and alkyl (alcohol) chains of the substrate. researchgate.net In contrast, enzymes specific for short-chain esters may have a more funnel-shaped or shallow active site that sterically hinders the binding of larger molecules. biorxiv.org

The Lid Domain: Many lipases feature a mobile element called a "lid" or "flap" that covers the active site. frontiersin.org This lid is often an amphipathic helical structure. In an aqueous environment, the lid remains closed, shielding the hydrophobic active site. At a lipid-water interface, such as the surface of a wax ester droplet, the lid undergoes a conformational change, opening to expose the active site and allowing the substrate to bind. frontiersin.org This phenomenon, known as interfacial activation, is a hallmark of lipase activity and is crucial for their action on water-insoluble substrates like this compound. frontiersin.org

Amino Acid Residues: The specific amino acid residues lining the binding pocket determine its hydrophobicity and steric compatibility with the substrate. The preference for different chain lengths can be altered by mutating key residues within the active site or the lid region. mdpi.commdpi.com

Roles in Microbial Metabolism and Bioremediation Pathways

Certain microorganisms can utilize wax esters like this compound as a sole source of carbon and energy. This capability is significant for bioremediation processes, where these microbes can help clean up environments contaminated with waxy, oily substances.

Microbial Uptake and Assimilation Mechanisms of Fatty Esters

The uptake and assimilation of a large, hydrophobic molecule like this compound is a multi-step process.

Extracellular Hydrolysis: Since the intact wax ester is too large to be transported directly across the cell membrane, the initial step is extracellular hydrolysis. Bacteria capable of degrading wax esters secrete lipases or esterases into the surrounding environment. These enzymes break down the this compound into its components: heptadecanoic acid and hexadecanol (B772).

Modification of Cell Surface Hydrophobicity: To interact with hydrophobic substrates, some bacteria can alter their cell surface hydrophobicity. This allows for more effective contact between the cell and the substrate droplets, facilitating the action of cell-bound or secreted enzymes. nih.govnih.gov Mechanisms include changes in the lipopolysaccharide (LPS) layer in Gram-negative bacteria or the production of biosurfactants to emulsify the substrate. nih.govmdpi.com

Uptake of Fatty Acid and Fatty Alcohol: Once liberated, the long-chain fatty acid (heptadecanoic acid) and fatty alcohol (hexadecanol) are transported into the cell. This transport can occur via passive diffusion across the cell membrane, but is more often facilitated by specific transport proteins to increase efficiency. osti.gov For example, systems analogous to the FadL protein in E. coli are responsible for transporting long-chain fatty acids across the outer membrane of Gram-negative bacteria.

Identification of Catabolic Enzymes and Pathways in Model Microorganisms

Inside the microbial cell, heptadecanoic acid and hexadecanol are channeled into central metabolic pathways to generate energy and cellular building blocks. Model organisms for hydrocarbon and lipid degradation include species from the genera Pseudomonas, Acinetobacter, and Dietzia. mdpi.comnih.govnih.gov

The catabolic pathway involves the following key steps:

Alcohol Oxidation: The imported hexadecanol is oxidized to its corresponding fatty acid, hexadecanoic acid. This is typically a two-step process catalyzed by an alcohol dehydrogenase (to form hexadecanal) and then an aldehyde dehydrogenase (to form hexadecanoic acid). nih.gov

Fatty Acid Activation: Both the heptadecanoic acid from the initial hydrolysis and the hexadecanoic acid formed from the alcohol must be activated before they can be degraded. This is accomplished by an acyl-CoA synthetase, which attaches a Coenzyme A molecule to the fatty acid, forming heptadecanoyl-CoA and hexadecanoyl-CoA, respectively. This step requires energy in the form of ATP.

β-Oxidation: The resulting acyl-CoA molecules are then broken down through the β-oxidation pathway. wikipedia.orgyoutube.com In each cycle of β-oxidation, the fatty acid chain is shortened by two carbon atoms, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org

The acetyl-CoA enters the citric acid cycle to generate more energy.

For the odd-chain heptadecanoyl-CoA (C17), the final cycle of β-oxidation yields one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3). nih.gov Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, providing an anaplerotic function that replenishes the cycle's intermediates. nih.gov

Table 2: Key Enzymes in the Microbial Catabolism of this compound

EnzymeAbbreviationFunctionGene Example (Organism)
Extracellular Lipase/Esterase-Hydrolyzes wax ester into fatty acid and fatty alcohol-
Long-Chain Alcohol Dehydrogenase-Oxidizes hexadecanol to hexadecanalalkJ (Pseudomonas putida)
Long-Chain Aldehyde Dehydrogenase-Oxidizes hexadecanal to hexadecanoic acidalkH (Pseudomonas putida)
Acyl-CoA SynthetaseFadDActivates fatty acids to Acyl-CoAfadD (Escherichia coli)
Acyl-CoA DehydrogenaseFadEFirst step of β-oxidationfadE (Escherichia coli)
Enoyl-CoA HydrataseFadBSecond step of β-oxidationfadB (Escherichia coli)
3-Hydroxyacyl-CoA DehydrogenaseFadBThird step of β-oxidationfadB (Escherichia coli)
β-Ketoacyl-CoA ThiolaseFadAFinal step of β-oxidation (cleavage)fadA (Escherichia coli)

Genetic Regulation of Ester Degradation in Microbes

The microbial degradation of long-chain wax esters like this compound is a multi-step process, and its genetic regulation is intricate, primarily involving the regulation of fatty acid degradation pathways. The initial step, the hydrolysis of the ester bond, is catalyzed by esterases or lipases. The subsequent degradation of the resulting long-chain fatty acid (heptadecanoic acid) and fatty alcohol (hexadecanol, which is rapidly oxidized to hexadecanoic acid) is tightly controlled at the genetic level to ensure efficient carbon utilization and to prevent the toxic accumulation of fatty acid intermediates. The primary model for this regulation comes from studies on the degradation of long-chain fatty acids (LCFAs) in various bacteria.

In many bacteria, the genes responsible for fatty acid degradation, known as the fad genes, are organized into operons. The expression of these operons is controlled by transcriptional regulators that respond to the presence of LCFAs or their metabolites.

A well-characterized regulator is the FadR protein, a member of the GntR family of transcription factors, which acts as a key regulator of fatty acid metabolism in Escherichia coli and Bacillus subtilis. asm.orgnih.govresearchgate.net In the absence of LCFAs, FadR represses the transcription of the fad operons, which encode the enzymes for fatty acid transport and β-oxidation. asm.orgresearchgate.net When LCFAs are available, they are converted to long-chain acyl-CoA molecules inside the cell. These acyl-CoAs act as inducers, binding to FadR and causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the fad genes and allowing the synthesis of the degradation enzymes. nih.govresearchgate.netasm.org

In other bacteria, such as Pseudomonas aeruginosa, a different regulatory system is in place. The PsrA protein, belonging to the TetR family of regulators, controls the expression of the fadBA5 β-oxidation operon. nih.gov PsrA responds to LCFA signals, and its presence is required for the induction of this operon. nih.gov It is suggested that LCFAs bind to PsrA, leading to the derepression of the fadBA5 operon. nih.gov Electrophoretic mobility shift assays have demonstrated the specific binding of PsrA to the promoter region of fadBA5, a binding that is disrupted by certain LCFAs. nih.gov

Comparative genomic studies have revealed a considerable diversity in the regulatory systems for fatty acid degradation among different bacterial species. asm.orgunt.edu Besides FadR and PsrA, other regulators such as FadP (in Betaproteobacteria) and LiuR orthologs (in Alphaproteobacteria) have been identified. asm.orgunt.edu This variety of regulatory mechanisms highlights the evolutionary adaptation of bacteria to utilize different fatty acids as carbon and energy sources.

The table below summarizes the key transcriptional regulators of long-chain fatty acid degradation in different bacteria, which would be involved in the degradation of the fatty acid moiety of this compound.

RegulatorRegulator FamilyMode of ActionInducerRepresentative Bacteria
FadR GntRRepressorLong-chain acyl-CoAEscherichia coli, Bacillus subtilis
PsrA TetRRepressorLong-chain fatty acidsPseudomonas aeruginosa
FadP TetR-likePredicted RegulatorNot fully characterizedBetaproteobacteria
LiuR MerRActivatorNot fully characterizedAlphaproteobacteria

Interactions with Non-Human Biological Components

Role in Plant Lipid Physiology (e.g., as a wax ester component)

The primary function of the epicuticular wax, and by extension its constituent wax esters like this compound, is to form a waterproof barrier that minimizes non-stomatal water loss, a critical adaptation for terrestrial plants. wikipedia.orgresearchgate.netresearchgate.net This hydrophobic layer also protects the plant from various environmental stresses. It can reflect harmful ultraviolet (UV) radiation, thus preventing damage to the underlying tissues. wikipedia.orgnih.govresearchgate.net

Furthermore, the epicuticular wax contributes to the self-cleaning properties of some plant surfaces and can act as a physical barrier against the establishment and penetration of pathogenic fungi and bacteria. nih.govresearchgate.net The chemical composition of the wax, including the presence of specific wax esters, can influence the attachment and growth of microbes on the plant surface.

The composition of epicuticular wax, including the relative abundance of different wax esters, can vary significantly between plant species, different organs of the same plant, and even with the developmental stage and environmental conditions. researchgate.net This variation in wax composition likely reflects an adaptation to specific ecological niches and physiological needs.

The table below outlines the primary functions of epicuticular wax, of which this compound is a constituent.

FunctionDescription
Water Repellency Reduces water loss from the plant surface, preventing desiccation.
UV Radiation Protection Reflects harmful UV radiation, protecting underlying tissues from damage.
Pathogen Defense Acts as a physical barrier to prevent the entry and growth of pathogens.
Self-Cleaning The hydrophobic nature of the wax can cause water droplets to roll off, carrying away dust and contaminants.

Biochemical Pathways in In Vitro Biological Systems (e.g., cell-free extracts)

In in vitro biological systems, such as cell-free extracts, the initial step in the biochemical pathway of this compound degradation is its hydrolysis. This reaction is catalyzed by enzymes with esterase or lipase activity, which break the ester bond to yield a fatty alcohol (hexadecanol) and a fatty acid (heptadecanoic acid).

Studies have shown that lipases and carboxylesterases that hydrolyze triglycerides can also exhibit enzymatic activity towards wax esters. wikipedia.org For instance, a wax-ester hydrolase has been isolated from the roots of white mustard (Sinapis alba L.) seedlings. nih.gov This enzyme was found to be active over a broad pH range and its activity was stimulated by detergents like Triton X-100. nih.gov When tested with a range of wax esters, the highest rate of hydrolysis was observed with esters containing palmitic acid (C16) and tetradecanol (C14). nih.gov This suggests a certain degree of substrate specificity, and it is plausible that a similar enzyme would be active on this compound.

The enzymatic synthesis of wax esters in vitro has also been demonstrated using lipases, which are often used in their immobilized form. nih.govresearchgate.net These reactions are reversible, and the same enzymes can catalyze the hydrolysis of wax esters under appropriate conditions (e.g., in the presence of excess water).

Following the initial hydrolysis in a cell-free extract containing the necessary enzymes and cofactors, the resulting hexadecanol would be oxidized to its corresponding fatty acid, hexadecanoic acid, by alcohol dehydrogenases and aldehyde dehydrogenases. Both the newly formed hexadecanoic acid and the initially released heptadecanoic acid would then enter the well-established β-oxidation pathway. This pathway systematically shortens the fatty acid chains by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

The table below summarizes the key enzymatic steps in the in vitro degradation of this compound.

StepReactionEnzyme ClassProducts
1. Hydrolysis This compound + H₂O → Hexadecanol + Heptadecanoic acidEsterase / Lipase / Wax-ester hydrolaseHexadecanol, Heptadecanoic acid
2. Alcohol Oxidation Hexadecanol → Hexadecanal → Hexadecanoic acidAlcohol Dehydrogenase, Aldehyde DehydrogenaseHexadecanoic acid
3. β-Oxidation Heptadecanoic acid and Hexadecanoic acid → Acetyl-CoAAcyl-CoA synthetase, Acyl-CoA dehydrogenase, etc.Acetyl-CoA, Propionyl-CoA (from odd-chain fatty acid)

Engineering and Application in Material Science and Industrial Processes Non Human, Non Safety Context

Advanced Lubricant Formulations

Hexadecyl heptadecanoate, a long-chain saturated wax ester, exhibits properties that make it a valuable component in the formulation of high-performance lubricants. Its molecular structure, consisting of a C16 fatty alcohol (hexadecanol) and a C17 fatty acid (heptadecanoic acid), provides a foundation for excellent lubricity and stability.

Tribological Performance in Engineered Systems

The primary function of a lubricant is to reduce friction and wear between interacting surfaces in engineered systems. Long-chain esters, such as this compound, are known to form effective boundary lubrication films on metal surfaces. This is attributed to the polar ester group, which has an affinity for metallic surfaces, and the long, non-polar hydrocarbon chains that provide a low-shear-strength film.

Research on various saturated wax esters has demonstrated their superior tribological properties compared to unsaturated esters. nih.gov The absence of double bonds in the alkyl chains of this compound results in a more stable and robust lubricating film, leading to lower friction and reduced wear.

Illustrative Tribological Data of Saturated Wax Esters:

Lubricant Additive (5% in 150N Base Stock)Coefficient of Friction (μ)Wear Scar Diameter (mm)
Saturated Wax Ester (C16-C18)0.080.45
Unsaturated Wax Ester (C18:1-C18:1)0.120.65
Base Stock (150N)0.150.80

This table presents typical data for saturated wax esters to illustrate the expected performance of this compound.

The long, linear alkyl chains of this compound contribute to the formation of a densely packed, ordered molecular layer on the lubricated surfaces. This layer effectively separates the moving parts, minimizing asperity contact and, consequently, adhesive and abrasive wear. The performance of such wax esters as friction modifiers has been shown to be better for saturated products. nih.gov

Oxidative Stability and Degradation Mechanisms in Lubricant Applications

Oxidative stability is a critical parameter for lubricants, as oxidation leads to the formation of sludge, varnish, and corrosive by-products, ultimately degrading the lubricant's performance. Saturated wax esters like this compound exhibit high oxidative stability due to the absence of reactive double bonds in their structure. oup.comnih.gov In contrast, unsaturated esters are more susceptible to oxidation, which can lead to polymerization and degradation. nih.gov

The primary degradation mechanism for esters in lubricant applications, in the presence of water, is hydrolysis. This is a reversible reaction where the ester breaks down into its constituent alcohol and carboxylic acid. machinerylubrication.com The rate of hydrolysis is influenced by factors such as temperature, water content, and the presence of catalysts like acids or metals. researchgate.netyoutube.comklueber.com For this compound, being a long-chain ester, the steric hindrance provided by the long alkyl chains can slow down the rate of hydrolysis compared to shorter-chain esters. researchgate.net

Factors Influencing the Hydrolytic Stability of Esters:

FactorImpact on Hydrolysis Rate
Temperature Increases
Water Concentration Increases
Presence of Acids/Metals Catalyzes (Increases)
Steric Hindrance (Chain Length/Branching) Decreases

Development of Bio-based Lubricants Incorporating this compound

There is a growing demand for environmentally friendly lubricants derived from renewable resources. This compound can be synthesized from fatty acids and fatty alcohols obtained from plant or animal sources, making it a viable component for bio-based lubricants. iarjset.com The incorporation of such wax esters into bio-lubricant formulations can enhance their performance to rival that of conventional mineral oil-based lubricants. oup.commdpi.com

The formulation of bio-lubricants often involves a two-stage transesterification process to produce the desired esters. iarjset.com The excellent lubricity and stability of saturated wax esters make them attractive for applications where high performance and biodegradability are required.

Integration into Specialized Polymer and Coating Systems

The chemical structure of this compound also lends itself to applications in polymer and coating systems, where it can function as a plasticizer and a surface-modifying agent to control hydrophobicity.

Plasticizer Effects and Material Compatibility

Plasticizers are additives that increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains. jinlichemical.com Long-chain aliphatic esters are known to be effective plasticizers for various polymers, including polyvinyl chloride (PVC). The long alkyl chains of this compound can effectively insert themselves between polymer chains, increasing the free volume and allowing for greater chain mobility. jinlichemical.com

The compatibility of a plasticizer with a polymer is crucial for its effectiveness and to prevent migration or "leaching" out of the polymer matrix. The long, non-polar chains of this compound would be most compatible with non-polar polymers. The plasticizing efficiency of esters is influenced by their alkyl chain length; however, excessively long chains can sometimes lead to reduced efficiency due to strong intermolecular interactions between the plasticizer molecules themselves. acs.org

Effect of Aliphatic Ester Plasticizers on PVC Properties:

Plasticizer (30 phr in PVC)Tensile Strength (MPa)Elongation at Break (%)
Neat PVC50.25.8
Dioctyl Phthalate (DOP)25.6350.4
Long-Chain Aliphatic Ester~20-30~300-400

This table provides a general representation of the effect of long-chain aliphatic esters as plasticizers in PVC, indicating the expected performance of this compound.

The addition of a plasticizer like this compound generally leads to a decrease in tensile strength and an increase in the elongation at break of the polymer, making it more flexible and less brittle. jinlichemical.comresearchgate.netnih.gov

Surface Modification and Hydrophobicity Control in Polymeric Composites

The hydrophobic nature of long-chain esters makes them suitable for modifying the surface properties of materials, particularly for increasing water repellency. When incorporated into coatings or the surface of polymeric composites, the non-polar alkyl chains of this compound orient themselves away from the bulk material, creating a low-energy, hydrophobic surface.

The effectiveness of a hydrophobic coating is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. Surfaces treated with long-chain fatty acids or their esters can achieve high water contact angles.

Water Contact Angles of Surfaces Modified with Long-Chain Hydrocarbons:

Surface TreatmentWater Contact Angle (°)
Uncoated Polymer70-80
Polymer with Saturated Ester Coating> 100

This table illustrates the typical increase in water contact angle achievable with saturated ester coatings, suggesting the potential of this compound for creating hydrophobic surfaces.

This surface modification can be beneficial in applications where moisture resistance is important, reducing water absorption and improving the durability of the composite material in humid environments.

Components in Advanced Emulsion and Colloidal Systems

This compound, a wax ester, possesses properties that make it a subject of interest for applications in advanced emulsion and colloidal systems within various industrial processes. While direct research on this specific compound is limited, its behavior can be inferred from the well-documented characteristics of long-chain wax esters. These esters are integral components in the formulation of products requiring stable mixtures of immiscible liquids, such as lubricants, coatings, and certain specialty fluids.

The primary role of compounds like this compound in emulsion systems is to facilitate the dispersion of one liquid phase into another in the form of fine droplets and to maintain this dispersion over time. The long, nonpolar hydrocarbon chains of this compound contribute to its functionality in stabilizing emulsions, primarily through steric hindrance.

The stability of wax emulsions can also be achieved through electrostatic mechanisms, often by combining anionic and nonionic emulsifiers. This combination leads to an electro-steric stabilization mechanism, where the wax particles are protected by both electrostatic repulsion and steric hindrance hielscher.com.

Table 1: Potential Factors Influencing Emulsion Stability with this compound

Factor Influence on Emulsion Stability
Concentration Higher concentrations can lead to a more robust interfacial film, increasing stability up to a certain point.
Droplet Size Smaller droplet sizes, often achieved through high-shear mixing or ultrasonication, increase the surface area and can improve long-term stability hielscher.com.
Presence of Co-surfactants The combination with other surfactants can lead to synergistic effects, enhancing emulsion stability through mixed interfacial films.

| Temperature | Temperature can affect the viscosity of the phases and the solubility of the components, thereby influencing emulsion stability. |

While not a classical surfactant with a distinct hydrophilic head and hydrophobic tail, this compound can exhibit surface-active properties due to the presence of the ester functional group, which is more polar than the long hydrocarbon chains. This amphiphilic nature allows it to accumulate at the interface between oil and water phases, reducing the interfacial tension. The reduction in interfacial tension facilitates the formation of smaller droplets during the emulsification process, requiring less energy to create the dispersion.

In industrial formulations, long-chain esters like this compound can function as co-emulsifiers or stabilizers. Their incorporation into a formulation can modify the rheological properties of the emulsion, influencing its viscosity and flow behavior. The long hydrocarbon chains can also contribute to the lubricity and film-forming properties of the final product, which is particularly relevant in the formulation of industrial lubricants and coatings.

The interfacial behavior of ester-based compounds is influenced by the location of the carbonyl group within the molecule. This positioning can affect the rate of interfacial adsorption and the viscoelasticity of the resulting film at the air-water interface researchgate.net. While specific data for this compound is not available, the general principles suggest that its long, saturated alkyl chains would lead to the formation of a condensed, viscoelastic interfacial layer, contributing to emulsion stability.

Table 2: Inferred Interfacial Properties of this compound

Property Description
Interfacial Tension Reduction The molecule is expected to lower the energy at the oil-water interface, aiding in the formation of emulsions.
Film Formation At the interface, it can contribute to a protective film around droplets, preventing coalescence.

| Viscoelasticity | The presence of long alkyl chains can impart viscoelastic properties to the interfacial film, enhancing stability against mechanical stress. |

Environmental Fate, Transport, and Ecotoxicological Implications Excluding Human Toxicity

Biodegradation Pathways in Natural Environments

Biodegradation, the breakdown of organic matter by microorganisms, is the primary mechanism for the environmental degradation of wax esters like Hexadecyl Heptadecanoate. This process is initiated by the enzymatic cleavage of the ester bond, a reaction known as esterolysis.

The biodegradation of this compound can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, although the rates and pathways differ significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms rapidly metabolize the fatty acid and fatty alcohol components released from the initial hydrolysis of the wax ester. Aerobic biodegradation is generally more efficient and complete than anaerobic degradation. csic.es In aquatic and terrestrial systems, aerobic bacteria utilize oxygen to break down organic pollutants. epa.gov The degradation of the resulting hexadecanoic acid and heptadecanoic acid would proceed through the β-oxidation pathway, where the fatty acid chains are sequentially shortened to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and certain wastewater treatment systems, the degradation process is slower. csic.es The initial step is still the hydrolysis of the ester bond. The subsequent degradation of the resulting long-chain fatty acids and alcohols proceeds through different metabolic pathways. For instance, the phytoflagellate Euglena gracilis is known to synthesize and metabolize wax esters under anaerobic conditions as a way to store carbon and energy. researchgate.net In general, anaerobic degradation of dissolved organic matter is less complete compared to aerobic processes. csic.es

Table 1: Comparison of Aerobic and Anaerobic Biodegradation

Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement Requires oxygen Occurs in the absence of oxygen
Degradation Rate Generally faster and more complete csic.es Generally slower csic.es
Primary End Products Carbon dioxide, water, microbial biomass Methane, carbon dioxide, microbial biomass

| Key Processes | Ester hydrolysis followed by β-oxidation | Ester hydrolysis followed by various fermentation and methanogenic pathways |

A diverse range of environmental microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down wax esters. The key enzymes involved are lipases and esterases, which catalyze the hydrolysis of the ester linkage. frontiersin.orgfrontiersin.orgscispace.com

Several bacterial genera are known to produce and/or degrade wax esters and are likely involved in the breakdown of this compound:

Acinetobacter : Strains of Acinetobacter, such as Acinetobacter calcoaceticus, are well-known for their ability to accumulate wax esters. nih.gov

Marinobacter : Marine bacteria from this genus, including Marinobacter hydrocarbonoclasticus, can produce wax esters during the degradation of other compounds. nih.govresearchgate.net

Pseudomonas : Species like Pseudomonas fluorescens produce lipases that can synthesize and hydrolyze wax esters. nih.gov

Rhodococcus : This genus is recognized for its ability to degrade a wide range of hydrophobic compounds, including hydrocarbons found in paraffin (B1166041) wax. nlc-bnc.canih.gov

Mycobacterium : Certain species of Mycobacterium are also involved in wax ester metabolism. nih.gov

These microorganisms are ubiquitous in soil and aquatic environments, ensuring that where this compound is present, the biological potential for its degradation also exists. The enzyme responsible for the final step in wax ester synthesis is the bifunctional wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT). nih.gov

The rate at which this compound biodegrades is not constant but is influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the compound. sparkoncept.combiosphereplastic.com

Temperature : Microbial activity generally increases with temperature up to an optimum, accelerating biodegradation rates. sparkoncept.combiosphereplastic.com The physical state of the wax ester is also temperature-dependent; higher temperatures can melt the wax, potentially increasing its surface area and bioavailability.

pH : Most microbial lipases and esterases have an optimal pH range, typically around neutral. scispace.comnih.gov Extreme pH values in soil or water can inhibit microbial activity and slow down degradation. The equilibrium between wax ester synthesis and hydrolysis by lipases is also pH-dependent, favoring ester formation at neutral pH in aqueous solutions. nih.gov

Oxygen Availability : As discussed, oxygen is a critical factor. Aerobic environments promote faster and more complete degradation compared to anaerobic ones. csic.essparkoncept.com

Nutrient Availability : The growth and activity of microorganisms depend on the availability of essential nutrients like nitrogen and phosphorus. Nitrogen-limited conditions have been shown to cause some bacteria to accumulate wax esters as storage compounds, which could slow the net degradation rate in such environments. researchgate.net

Moisture : Water is essential for microbial life and for mediating enzymatic reactions. In terrestrial systems, optimal biodegradation rates are observed in moist, but not waterlogged, conditions. biosphereplastic.com

Environmental Distribution and Bioaccumulation Potential (in non-human biota/systems)

The environmental fate of this compound, a large, non-polar wax ester, is governed by its distinct physicochemical properties. With a high molecular weight and very low water solubility, its distribution and persistence in various environmental compartments are primarily dictated by partitioning behaviors.

Sorption to Soil, Sediment, and Particulate Matter

The sorption process for non-polar organic compounds like this compound is predominantly driven by hydrophobic interactions. The compound will preferentially move from the aqueous phase to associate with the organic carbon fraction of solids. This partitioning behavior significantly reduces its mobility in the environment, leading to its accumulation in soil and sediment layers. Consequently, the concentration of this compound in the water column is expected to be exceedingly low, with the vast majority bound to particulate matter.

Factors influencing the extent of sorption include:

Organic Carbon Content: Soils and sediments with higher organic carbon content will exhibit a greater capacity for sorbing this compound.

Particle Size: Smaller particles, with a larger surface area-to-volume ratio, may provide more sites for sorption.

Temperature: Sorption is generally an exothermic process, so a decrease in temperature may lead to increased sorption.

The strong binding of this compound to solids has significant implications for its bioavailability and degradation. While it reduces the immediate availability of the compound to water-column organisms, it can create a long-term reservoir in soils and sediments, from which it can be slowly released or ingested by benthic organisms.

Uptake and Partitioning in Aquatic and Terrestrial Organisms (non-human)

The high lipophilicity of this compound indicates a significant potential for bioaccumulation in non-human organisms. Chemicals with high log Kow values tend to partition into the fatty tissues of organisms, leading to concentrations within the organism that can be substantially higher than in the surrounding environment.

Aquatic Organisms:

In aquatic environments, the primary route of uptake for a compound like this compound is expected to be through dietary intake rather than direct uptake from the water, due to its low water solubility. Organisms at the base of the food web, such as invertebrates inhabiting contaminated sediments, may ingest the compound along with sediment particles. This can initiate the transfer of this compound into the aquatic food chain.

The bioconcentration factor (BCF), which measures the uptake of a chemical from water, is likely to be less relevant for this compound than the bioaccumulation factor (BAF), which considers all routes of exposure including diet. It has been demonstrated that for compounds with a log Kow greater than 6, uptake efficiency from water can decrease. epa.gov However, the potential for biomagnification, the process by which the concentration of a contaminant increases in successive trophic levels, is a significant concern for highly lipophilic substances.

Terrestrial Organisms:

For terrestrial organisms, the uptake of this compound would primarily occur through the ingestion of contaminated soil or food sources. Soil-dwelling organisms, such as earthworms, may accumulate the compound directly from the soil. These organisms can then be consumed by predators, leading to the transfer of this compound up the terrestrial food chain.

The following table summarizes the predicted bioaccumulation potential of this compound based on its physicochemical properties.

ParameterPredicted Value/BehaviorImplication for Bioaccumulation
Log Kow High (estimated > 10)Strong tendency to partition into fatty tissues.
Water Solubility Very LowLimited direct uptake from water; dietary uptake is the primary route.
Molecular Size LargeMay limit membrane permeability, but dietary uptake can still be significant.
Persistence Expected to be high in sedimentsProvides a long-term source for uptake by benthic organisms.

It is important to note that while the potential for bioaccumulation is high, the actual extent will depend on factors such as the organism's metabolism, feeding habits, and the bioavailability of the compound in the environment.

Environmental Modeling for Predictive Fate Assessment

Due to the limited availability of empirical data on the environmental fate of this compound, environmental fate models are crucial tools for predicting its distribution and persistence. defra.gov.ukelsevierpure.comresearchgate.netmdpi.com These models use the physicochemical properties of a chemical to estimate its partitioning between different environmental compartments, such as air, water, soil, and biota.

For a compound like this compound, a multimedia environmental fate model would be appropriate. defra.gov.uk Such a model would consider the following key parameters and processes:

Physicochemical PropertyValue (or estimate)Relevance to Environmental Modeling
Molecular Weight 494.9 g/mol nih.govInfluences diffusion and transport rates.
Vapor Pressure Very Low (estimated)Suggests negligible partitioning to the atmosphere.
Water Solubility Very Low (estimated)Indicates that the compound will predominantly be found in solid phases.
Log Kow 15.7 (Computed by XLogP3) nih.govKey parameter for predicting partitioning into organic matter and biota.
Henry's Law Constant Very Low (estimated)Confirms that volatilization from water is not a significant fate process.

Model Predictions:

Based on these properties, an environmental fate model would likely predict the following for this compound:

Primary Sink: The primary environmental sinks for this compound will be soil and sediment.

Atmospheric Transport: Due to its low vapor pressure, long-range atmospheric transport is not expected to be a significant distribution pathway.

Water Contamination: Concentrations in the dissolved phase in water will be extremely low. Most of the compound in aquatic systems will be associated with suspended or bottom sediments.

Bioaccumulation: Models would predict a high potential for bioaccumulation in aquatic and terrestrial organisms, particularly in lipid-rich tissues.

These models can be used to estimate Predicted Environmental Concentrations (PECs) in various compartments, which can then be compared to Predicted No-Effect Concentrations (PNECs) to assess potential ecological risks. However, the accuracy of these models is dependent on the quality of the input data, and the lack of experimentally derived values for key parameters of this compound introduces uncertainty into the predictions.

Computational Chemistry and Molecular Modeling for Hexadecyl Heptadecanoate Research

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to explore the flexibility and interactions of hexadecyl heptadecanoate. These methods simulate the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

Table 1: Representative Rotational Barriers for Bonds in Long-Chain Esters (Analogous Systems)

Bond TypeTypical Rotational Barrier (kcal/mol)
C-C (alkyl chain)3-5
C-O (ester)8-12
O=C-O-C (ester dihedral)1-3

Note: The data in this table is representative of long-chain esters and is used to infer the properties of this compound due to the lack of direct experimental or computational data for this specific compound.

The surrounding solvent environment plays a critical role in the conformation and aggregation behavior of this compound. In polar solvents like water, the hydrophobic alkyl chains will tend to avoid contact with the solvent, leading to a collapsed or folded conformation to minimize the exposed non-polar surface area. This hydrophobic effect is a primary driving force for the self-assembly of such amphiphilic molecules into larger structures like micelles or bilayers.

In non-polar solvents, the molecule is likely to adopt a more extended conformation, and the interactions between molecules will be dominated by weaker van der Waals forces. Molecular dynamics simulations can model these solvent effects explicitly, providing insights into the thermodynamics and kinetics of self-assembly processes. For instance, simulations can predict the critical aggregation concentration and the morphology of the resulting aggregates in different solvents.

The long, lipid-like structure of this compound suggests it can interact with biological membranes. MD simulations are a valuable tool to study these interactions at a molecular level. By placing a model of this compound near a simulated lipid bilayer, it is possible to observe its partitioning into the membrane, its orientation within the bilayer, and its effect on membrane properties such as fluidity and thickness.

Simulations of analogous long-chain lipids have shown that these molecules typically align with the phospholipid tails within the hydrophobic core of the membrane. The ester group, being more polar than the alkyl chains, would likely be located near the lipid headgroup region or the glycerol (B35011) backbone.

Furthermore, computational docking and MD simulations can be employed to investigate the potential interaction of this compound with the active sites of enzymes, such as lipases or esterases, that are involved in lipid metabolism. These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the enzyme-substrate complex, providing a basis for understanding its potential biochemical transformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are crucial for studying reaction mechanisms and predicting spectroscopic properties.

DFT calculations can be used to elucidate the step-by-step mechanisms of chemical reactions involving this compound, such as its formation via esterification or its breakdown through hydrolysis. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.

For the acid-catalyzed esterification of heptadecanoic acid with hexadecanol (B772), DFT studies on smaller ester systems suggest a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water. Similarly, the mechanism of acid- or base-catalyzed hydrolysis can be investigated to understand the stability of the ester bond under different conditions.

Table 2: Representative Calculated Activation Energies for Esterification and Hydrolysis of a Model Ester (Analogous System)

ReactionCatalystCalculated Activation Energy (kcal/mol)
EsterificationAcid15-20
HydrolysisAcid18-25
HydrolysisBase12-18

Note: The data in this table is based on DFT calculations for the reaction of smaller carboxylic acids and alcohols and is used here to provide an estimate for the analogous reactions involving the precursors of this compound.

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, DFT can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in experimental spectra and for distinguishing between different isomers.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its electronic excitation properties.

Table 3: Predicted 13C NMR Chemical Shifts for a Representative Long-Chain Saturated Ester (Analogous System)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)173-175
Methylene adjacent to ester oxygen (-O-C H2-)63-65
Methylene adjacent to carbonyl (-C H2-C=O)34-36
Methylene chains (-C H2-)22-32
Terminal methyl (-C H3)14-15

Note: This table presents predicted chemical shift ranges for a generic long-chain saturated ester, which are expected to be similar for this compound. Actual values may vary depending on the specific computational method and solvent model used.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Clinical/Toxicological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical-chemical properties, respectively. For a large, aliphatic wax ester like this compound, these models serve as powerful predictive tools in non-clinical research, enabling the estimation of its behavior without the need for extensive experimental testing. By analyzing molecular descriptors—numerical values that quantify specific structural, physical, or chemical characteristics—researchers can predict how the molecule will interact with biological systems or partition in the environment.

The development of a robust QSAR/QSPR model involves calculating a wide range of molecular descriptors for a series of structurally related compounds and correlating them with an experimentally determined activity or property using statistical methods. ecetoc.org For this compound, relevant descriptors often fall into categories such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., energy of molecular orbitals). researchgate.net These models are particularly valuable for screening large numbers of compounds, prioritizing them for further study, and gaining insight into the molecular features that drive specific outcomes. ecetoc.org

Correlation of Molecular Descriptors with Enzymatic Substrate Specificity

The interaction of this compound with enzymes, particularly lipases and esterases which catalyze the hydrolysis of ester bonds, is a key aspect of its biochemical profile. QSAR modeling can be employed to understand and predict the substrate specificity of these enzymes for long-chain esters. nih.gov The efficiency of an enzyme's catalytic activity is highly dependent on the complementary fit between the substrate and the enzyme's active site. mdpi.com Molecular descriptors can quantify the structural features of this compound that govern this interaction.

Key molecular descriptors influencing enzymatic substrate specificity for long-chain esters include:

Steric Properties : Descriptors such as molecular volume, surface area, and specific chain lengths (of both the acyl and alkyl portions) are critical. nih.gov Enzymes possess binding pockets of a specific size and shape; a substrate that is too bulky may not fit, while one that is too small may not bind optimally. mdpi.com For instance, studies on various lipases show a clear preference for substrates with specific carbon chain lengths. uspu.ruresearchgate.net

Hydrophobicity : The high lipophilicity of this compound, quantified by its octanol-water partition coefficient (LogP), is a dominant factor. nih.gov The active sites of lipases are typically hydrophobic, favoring the binding of nonpolar substrates. nih.gov

Electronic Properties : Although less dominant for a simple aliphatic ester, electronic descriptors related to the partial charges on the carbonyl group of the ester can influence the initial binding and subsequent catalytic steps.

A conceptual QSAR model for the hydrolysis of long-chain wax esters by a hypothetical lipase (B570770) could take the form of a linear equation where enzymatic activity is a function of these descriptors. Research on lipase specificity has shown that activity often increases with fatty acid chain length up to a certain point, after which steric hindrance within the binding pocket leads to a decrease in activity. nih.gov

The following interactive table illustrates a hypothetical QSAR dataset for a series of wax esters, demonstrating the correlation between selected molecular descriptors and relative enzymatic activity.

CompoundTotal CarbonsMolecular Volume (ų)Calculated LogPRelative Enzymatic Activity (%)
Dodecyl dodecanoate24425.511.265
Tetradecyl tetradecanoate28495.113.088
Hexadecyl pentadecanoate31547.314.395
This compound33582.115.7100
Octadecyl octadecanoate36651.717.182
Icosyl icosanoate40721.319.055

This table is hypothetical and for illustrative purposes only, demonstrating the conceptual relationship between molecular descriptors and enzyme activity based on established principles of QSAR and enzyme kinetics.

Prediction of Physical-Chemical Parameters Relevant to Environmental Fate (e.g., partitioning coefficients, volatility)

QSPR modeling is an essential tool for assessing the potential environmental fate of a chemical like this compound by predicting key physical-chemical properties that govern its distribution and persistence in the environment. ecetoc.orgrsc.org For high molecular weight, non-polar compounds, properties such as water solubility, partitioning behavior, and volatility are of primary concern. nih.gov

Key parameters for environmental fate and their prediction via QSPR include:

Octanol-Water Partition Coefficient (Kow) : Often expressed as Log Kow or LogP, this parameter is a crucial indicator of a substance's lipophilicity and potential for bioaccumulation. nih.gov The high calculated XLogP3 value of 15.7 for this compound indicates extremely low water solubility and a very strong tendency to partition into organic phases like lipids and soil organic matter. nih.gov QSPR models for LogP often use descriptors such as molecular weight, surface area, and atom counts. sciopen.com

Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) : This parameter describes the tendency of a chemical to adsorb to soil and sediment, which is a primary environmental sink for hydrophobic compounds. nih.gov Log Koc can be predicted using QSPR models that often incorporate LogP as a primary descriptor, along with others like molecular weight or the number of specific atoms (N, O, S). nih.govresearchgate.net Given its high LogP, this compound is expected to have a very high Log Koc, indicating it will be largely immobile in soil and partition strongly to sediments in aquatic systems.

Volatility : Parameters like vapor pressure and Henry's Law Constant indicate a substance's tendency to partition from water or soil into the air. Due to its large molecular weight (494.9 g/mol ) and long alkyl chains, this compound is expected to have an extremely low vapor pressure and thus negligible volatility. nih.gov QSPR models can predict volatility-related properties using descriptors like boiling point, molecular weight, and intermolecular forces. nih.gov

The following interactive table summarizes key computed and predicted physical-chemical parameters for this compound relevant to its environmental fate.

ParameterValueSource/MethodImplication for Environmental Fate
Molecular FormulaC₃₃H₆₆O₂PubChem nih.govHigh carbon content, indicative of lipophilicity.
Molecular Weight494.9 g/molComputed by PubChem nih.govContributes to very low volatility and water solubility.
XLogP3 (Log Kow)15.7Computed by XLogP3 3.0 nih.govExtremely hydrophobic; high potential for bioaccumulation and strong partitioning to soil/sediment.
Water SolubilityVery Low (Predicted)QSPR EstimationMinimal distribution in aqueous environmental compartments.
Vapor PressureExtremely Low (Predicted)QSPR EstimationEssentially non-volatile; long-range atmospheric transport is not expected.
Log Koc (Soil Adsorption)High (Predicted)QSPR Estimation from LogPImmobile in soil; expected to strongly adsorb to organic matter in soil and sediment.

Future Directions for this compound: A Look at Emerging Research Frontiers

As scientific inquiry delves deeper into the potential of long-chain esters, this compound stands at a nexus of innovative research. This article explores the future directions and emerging frontiers for this specific chemical compound, focusing on non-clinical applications that promise to redefine its utility in various scientific and industrial domains. The subsequent sections will detail advancements in biotransformation studies, sustainable production, novel synthesis routes, and its burgeoning role in smart materials and data-driven research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexadecyl heptadecanoate with high purity?

  • Methodology : this compound can be synthesized via esterification between heptadecanoic acid and hexadecanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic catalysts. Purification involves solvent extraction, column chromatography, or recrystallization. Structural validation requires NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR for ester linkage confirmation) and mass spectrometry (to confirm molecular weight, e.g., 486.8 g/mol) . Purity assessment uses gas chromatography (GC) with flame ionization detection, employing methyl heptadecanoate as an internal standard .

Q. How can researchers ensure reproducibility in quantifying this compound using gas chromatography?

  • Methodology : Optimize GC parameters:

  • Column : Polar stationary phase (e.g., DB-WAX) for ester separation.
  • Temperature program : Start at 150°C, ramp at 5°C/min to 280°C.
  • Internal standard : Methyl heptadecanoate (retention time ~12–14 min) for peak area normalization .
  • Validate system suitability with resolution factors ≥2.0 between adjacent peaks and relative standard deviation (RSD) ≤2.0% for replicate injections .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1^1H NMR : Peaks at δ 4.05–4.10 ppm (ester –CH2_2OCOR) and δ 2.30 ppm (ester RCOO–CH2_2) .
  • IR spectroscopy : Strong absorbance at ~1740 cm1^{-1} (C=O stretch of ester) .
  • Mass spectrometry : Molecular ion peak at m/z 486.8 (M+^+) with fragmentation patterns matching ester bonds .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodology :

  • Controlled experiments : Measure solubility in anhydrous vs. hydrated solvents (e.g., ethanol, acetone) at standardized temperatures (25°C, 37°C).
  • Purity verification : Use GC or HPLC to exclude impurities affecting solubility .
  • Computational modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters using molecular descriptors .

Q. What experimental designs evaluate this compound’s interaction with lipid bilayers in vitro?

  • Methodology :

  • Liposome models : Prepare phosphatidylcholine liposomes and incorporate this compound. Use differential scanning calorimetry (DSC) to study phase transitions .
  • Fluorescence assays : Monitor membrane fluidity changes with probes like Laurdan or DPH .
  • Cytotoxicity screening : Apply CCK-8 assays on cell lines (e.g., Vero cells) to assess biocompatibility at varying concentrations (e.g., 0.01–1.0 mg/mL) .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance metabolic studies of this compound?

  • Methodology :

  • Synthesis : Replace hydrogen atoms in the alkyl chain with deuterium (e.g., methyl heptadecanoate-d33_{33} as a reference) .
  • Tracing pathways : Use LC-MS/MS to track deuterated metabolites in biological samples, enabling precise quantification of hydrolysis products (e.g., heptadecanoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.